molecular formula C10H13NO B1615069 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine CAS No. 68298-46-4

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine

Cat. No.: B1615069
CAS No.: 68298-46-4
M. Wt: 163.22 g/mol
InChI Key: LMTIGABGABPAGU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine is an organic compound with the molecular formula C10H13NO It is characterized by a benzofuran ring system substituted with a dimethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane with aniline derivatives, followed by cyclization to form the benzofuran ring. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final cyclization under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the benzofuran ring provides structural stability and specificity. These interactions can modulate biological pathways, leading to desired effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    2,3-Dihydro-1-benzofuran-7-amine: Lacks the dimethyl substitution, leading to different chemical properties and reactivity.

    2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine: Substitution at a different position on the benzofuran ring, affecting its biological activity and synthesis routes.

Uniqueness: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃NO, with a molecular weight of approximately 163.22 g/mol. Its structure features a benzofuran moiety with a dimethyl group and an amine functional group at specific positions, which may influence its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Compounds within the benzofuran class have shown potential anticancer properties. For example, similar derivatives have been reported to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms that may involve apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes like COX and LOX .
  • Antibacterial and Antiviral Properties : Preliminary studies indicate that this compound may possess antibacterial and antiviral activities, making it a candidate for further exploration in infectious disease treatment .

The precise mechanism of action for this compound is not fully elucidated; however, it likely involves interactions with various biological targets:

  • Receptor Binding : Similar compounds have been shown to interact with cannabinoid receptors (CB1 and CB2), which could explain their effects on pain modulation and inflammation .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression or inflammation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Microwave-Assisted Synthesis : This method allows for high yield and reduced reaction times while minimizing side reactions.
  • Tandem Reactions : Utilizing palladium-catalyzed reactions can facilitate the formation of complex structures from simpler precursors .

Case Study 1: Antitumor Activity

In a study involving the evaluation of benzofuran derivatives against various cancer cell lines, this compound demonstrated significant cytotoxicity against MCF-7 cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential of related benzofuran compounds in a rat model of induced inflammation. The results indicated that these compounds significantly reduced edema and inflammatory cytokine levels compared to control groups .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of MCF-7 cell proliferation
Anti-inflammatoryReduction in edema and inflammatory markers
AntibacterialPotential activity against various bacterial strains
AntiviralActivity against viral pathogens

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via hydrogenation of 7-nitro-2,2-dimethyl-2,3-dihydrobenzofuran using a palladium/carbon catalyst under hydrogen gas. Key steps include:

  • Cyclization of 2-methylallyloxyphenol at 200–275°C to form the dihydrobenzofuran backbone .
  • Nitration followed by catalytic hydrogenation to reduce the nitro group to an amine .
  • Purification via column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) to isolate the amine .
    Optimization involves adjusting catalyst loading, hydrogen pressure, and reaction time to maximize yield and minimize byproducts.

Q. How can NMR and IR spectroscopy be utilized to confirm the structure and purity of synthesized derivatives?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks based on substituent effects. For example, the amine proton appears as a broad singlet near δ 3.5–4.5 ppm, while aromatic protons resonate between δ 6.5–7.5 ppm .
  • IR Spectroscopy: Confirm the presence of NH₂ (stretching at 3300–3500 cm⁻¹) and C-O (benzofuran ring, 1200–1250 cm⁻¹) .
  • Cross-validation: Compare spectral data with X-ray crystallography results to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of vapors or dust .
  • Store in airtight containers at 2–8°C, away from oxidizers and heat sources .
  • Dispose of waste via licensed hazardous chemical disposal services .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in derivatives of this compound?

Methodological Answer:

  • Crystallization: Grow single crystals via slow evaporation from ethanol or acetone .
  • Data collection: Use SHELX programs (e.g., SHELXL for refinement) to determine space groups (e.g., orthorhombic P2₁2₁2₁) and unit cell parameters .
  • Analysis: Measure dihedral angles between aromatic and substituent planes (e.g., carbamate groups at ~78–80°) and identify hydrogen bonds (N–H⋯O) stabilizing the crystal lattice .

Q. What methodologies are employed to evaluate the α-adrenolytic or anxiolytic activity of aminoalkanol derivatives of this compound?

Methodological Answer:

  • Derivative synthesis: React the parent compound with epichlorohydrin and amines/piperazines to introduce amino alcohol moieties .
  • In vitro assays: Test receptor binding affinity using radioligand displacement (e.g., α₁-adrenoceptors) .
  • Behavioral studies: Use rodent models (e.g., elevated plus maze) to assess anxiolytic effects .
  • Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., halogenation, alkyl chain length) with potency .

Q. How can researchers address discrepancies in crystallographic data or synthetic yields reported across studies?

Methodological Answer:

  • Reproducibility checks: Replicate experiments under identical conditions (e.g., solvent, temperature) .
  • Data validation: Use multiple refinement algorithms (e.g., SHELXL vs. OLEX2) to cross-validate crystallographic parameters .
  • Statistical analysis: Apply ANOVA to compare yields from different catalytic systems (e.g., Pd/C vs. Raney Ni) .

Q. What computational approaches are suitable for predicting the environmental or metabolic fate of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies to predict degradation pathways (e.g., hydrolysis of carbamate derivatives) .
  • Molecular docking: Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential metabolites .
  • Ecotoxicology models: Use QSAR (Quantitative Structure-Activity Relationship) to estimate toxicity to non-target organisms .

Properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTIGABGABPAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044715
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68298-46-4
Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranamine
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Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzofuranamine, 2,3-dihydro-2,2-dimethyl-
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Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine
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Record name 2,3-dihydro-2,2-dimethylbenzofuran-7-amine
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Record name 2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-AMINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine

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